cefalosporinas

Cephalosporins are a class of antibiotics derived from cephalothin, the first semi-synthetic cephalosporin antibiotic discovered in 1945. These compounds are characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making them versatile tools for treating a wide range of infections. Cephalosporins are classified into generations based on their antimicrobial properties and clinical efficacy: first-generation cephalosporins have poor activity against Gram-negative rods; second- and third-generation cephalosporins offer improved activity against Gram-negative organisms, while fourth- and fifth-generation cephalosporins provide even greater resistance to beta-lactamases. The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Due to their effectiveness and lower risk of allergic reactions compared to penicillins, cephalosporins are widely used in clinical settings for infections such as urinary tract infections, respiratory tract infections, and skin infections.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

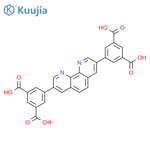

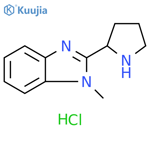

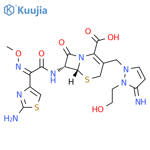

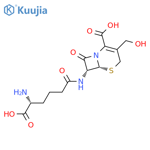

|

Cefadroxil | 50370-12-2 | C16H17N3O5S |

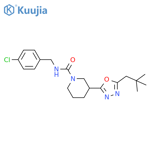

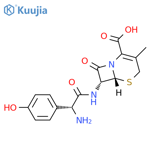

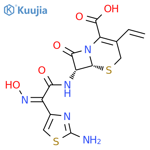

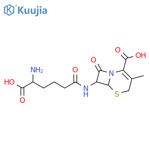

|

Ceftriaxone | 73384-59-5 | C18H18N8O7S3 |

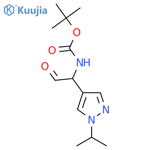

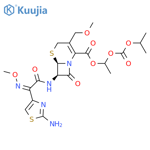

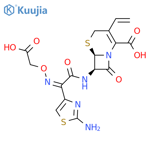

|

Ceforanide | 60925-61-3 | C20H21N7O6S2 |

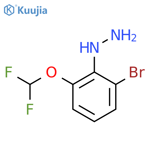

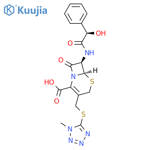

|

Cefoselis | 122841-10-5 | C19H22N8O6S2 |

|

Cefdinir | 91832-40-5 | C14H13N5O5S2 |

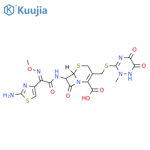

|

Cefpodoxime Proxetil | 87239-81-4 | C21H27N5O9S2 |

|

Cefamandole | 34444-01-4 | C18H18N6O5S2 |

|

Deacetylcephalosporin C | 1476-46-6 | C14H19N3O7S |

|

Deacetoxycephalosporin C | 26924-74-3 | C14H19N3O6S |

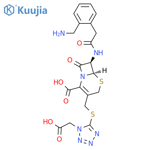

|

Cefixime | 79350-37-1 | C16H15N5O7S2 |

Literatura relevante

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

Proveedores recomendados

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados